molecular formula C13H17NO2 B2450719 1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid CAS No. 128765-66-2

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid

Cat. No.: B2450719
CAS No.: 128765-66-2
M. Wt: 219.284
InChI Key: RGIZTSOFIVJUAO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include this compound, have been associated with a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-selective manner, leading to changes in the targets’ function.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidine derivatives, it is likely that this compound affects multiple pathways, potentially leading to downstream effects such as antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by the stereochemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid can be achieved through various synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative of pyrrolidine with a similar structure but different functional groups.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic Acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)9-14-8-2-3-12(14)13(15)16/h4-7,12H,2-3,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIZTSOFIVJUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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